N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Overview
Description
“N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound that contains a thiazole ring . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.
Analgesic Properties
Thiazole compounds have been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.
Anti-Inflammatory Activity
Research has shown that thiazole derivatives can have anti-inflammatory effects . This suggests potential applications in treating conditions characterized by inflammation.
Antimicrobial and Antifungal Properties
Thiazole compounds have demonstrated antimicrobial and antifungal activities . This could lead to the development of new treatments for various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have shown potential as antiviral agents . This suggests possible applications in the treatment of viral diseases.
Diuretic Activity
Thiazole compounds have been found to have diuretic effects . This could make them useful in managing conditions like hypertension and edema.
Anticonvulsant Activity
Research has indicated that thiazole derivatives can exhibit anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Neuroprotective Properties
Thiazole compounds have been studied for their neuroprotective effects . This could lead to the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Properties
Thiazole derivatives have shown potential as antitumor or cytotoxic agents . This suggests possible applications in cancer treatment.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that they may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the polarity of their environment .
properties
IUPAC Name |
N-benzyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S3/c21-15(16-7-4-8-23-16)12-25-18-20-14(11-24-18)9-17(22)19-10-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRUWUYZLEDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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